N-[(furan-2-yl)methyl]-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
Description
N-[(furan-2-yl)methyl]-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused bicyclic heteroaromatic core. This compound features a 1-phenyl substituent at the pyrazole ring and a 4-oxo group on the pyrimidine moiety. Its molecular formula is C₁₉H₁₅N₅O₃, with a molecular weight of 361.36 g/mol. The furan ring confers enhanced solubility in polar organic solvents compared to purely aromatic substituents, while the pyrimidinone core is critical for biological activity, often seen in kinase inhibitors and anti-cancer agents .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c24-16(19-9-14-7-4-8-26-14)11-22-12-20-17-15(18(22)25)10-21-23(17)13-5-2-1-3-6-13/h1-8,10,12H,9,11H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAKMAVMDRNNOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one Core
The core structure is synthesized via cyclocondensation of 5-amino-1-phenylpyrazole (1 ) with dimethyl acetylenedicarboxylate (2 ) under acidic conditions (Scheme 1). The reaction proceeds through a Michael addition followed by cyclization, yielding the intermediate 1-phenyl-1H,5H-pyrazolo[3,4-d]pyrimidin-4-one (3 ). Key parameters include:
Introduction of the Acetamide Side Chain
The acetamide moiety is introduced via nucleophilic substitution at position 5 of the pyrazolo[3,4-d]pyrimidin-4-one core. Chloroacetylation of 3 using chloroacetyl chloride in dichloromethane (DCM) produces the intermediate 5-chloroacetyl derivative (4 ), which is subsequently reacted with furfurylamine (5 ) in the presence of a base (Scheme 2).
Optimized conditions :
- Solvent : Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
- Base : Triethylamine (TEA) or potassium carbonate.
- Temperature : 60–80°C for 6–8 hours.
Yield : 62–70% after purification via column chromatography (silica gel, ethyl acetate/hexane).
Alternative Microwave-Assisted Synthesis
Recent protocols employ microwave irradiation to accelerate the cyclocondensation step. A mixture of 1 and 2 in acetic acid is irradiated at 150°C for 15 minutes, achieving a 78% yield of 3 . This method reduces reaction time from 12 hours to under 30 minutes while maintaining regioselectivity.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents like DMF enhance the nucleophilicity of furfurylamine, improving substitution efficiency (Table 1).
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 70 | 98 |
| DCM | 55 | 92 |
| THF | 48 | 89 |
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazolopyrimidine core can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halides, acids, and bases are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazolopyrimidine core may yield dihydropyrazolopyrimidines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing pyrazolo[3,4-d]pyrimidine derivatives exhibit anticancer properties. These compounds can inhibit various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : Certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Kinases : Pyrazolo[3,4-d]pyrimidines are known to inhibit specific kinases involved in cancer progression.
A study demonstrated that similar compounds showed promising results against breast and lung cancer cell lines, suggesting that N-[(furan-2-yl)methyl]-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide may have similar effects .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Pyrazolo derivatives have been reported to possess significant antibacterial and antifungal properties:
- Bacterial Inhibition : Compounds related to this structure have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Some derivatives have demonstrated antifungal activity against common pathogens .
Studies on related compounds indicate that modifications in the substituents can enhance their antimicrobial efficacy .
Anti-inflammatory Effects
N-[furan-2-ylmethyl]-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide may also exhibit anti-inflammatory properties. Research on pyrazole derivatives has highlighted their ability to inhibit inflammatory pathways:
- Cytokine Inhibition : These compounds can reduce the production of pro-inflammatory cytokines.
This property makes them candidates for treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .
Case Studies
Several studies have explored the applications of similar compounds:
- Anticancer Study : A derivative showed significant cytotoxicity against MCF7 breast cancer cells with an IC50 value significantly lower than standard chemotherapeutics .
- Antimicrobial Testing : Another study evaluated a related compound's efficacy against Staphylococcus aureus and found it to be more effective than conventional antibiotics .
- Anti-inflammatory Research : A recent investigation into pyrazole derivatives highlighted their potential in reducing inflammation markers in animal models of arthritis .
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidinone derivatives are a well-studied class due to their pharmacological relevance. Below is a systematic comparison of the target compound with structurally related analogs:
Structural Modifications and Substituent Effects
Thermal and Spectral Properties
Biological Activity
N-[(furan-2-yl)methyl]-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a complex organic compound belonging to the class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 312.34 g/mol. The structure includes a furan moiety and a pyrazolo[3,4-d]pyrimidine core, which are known for their diverse biological activities.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H16N4O2 |
| Molecular Weight | 312.34 g/mol |
Anticancer Properties
Research indicates that compounds containing pyrazolo[3,4-d]pyrimidine structures exhibit significant anticancer activity. For instance, derivatives of pyrazole have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that fused pyrazole derivatives demonstrated cytotoxicity against colon cancer cell lines (CaCO-2) and normal fibroblast (BHK) cell lines . The mechanism often involves inhibition of key enzymes involved in tumor growth and metastasis.
Antimicrobial Activity
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives also extends to antimicrobial properties. Compounds in this class have shown effectiveness against a range of bacterial strains and fungi. The presence of the furan ring may enhance the lipophilicity of the molecule, facilitating better membrane penetration and increased antimicrobial efficacy .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, this compound may exhibit anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
Case Studies
-
Cytotoxicity Against Cancer Cell Lines
- A study evaluated various pyrazolo[3,4-d]pyrimidine derivatives for their cytotoxic effects against several cancer cell lines including A549 (lung cancer) and HT29 (colon cancer). The results indicated that certain modifications on the phenyl ring significantly enhanced cytotoxicity with IC50 values ranging from 5.67 µM to 14.8 nM depending on the compound structure .
- Antimicrobial Testing
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[(furan-2-yl)methyl]-2-{4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl}acetamide?
- Methodology : The compound can be synthesized via alkylation of a pyrazolo[3,4-d]pyrimidin-4-one core with α-chloroacetamide derivatives. For example, highlights the use of 2-chloro-N-(4-chlorobenzyl)acetamide in nucleophilic substitution reactions under basic conditions (KOH or EtOH/NaOH). Key steps include:
- Condensation of the pyrazolo-pyrimidinone scaffold with a furan-methylamine intermediate.
- Purification via recrystallization or column chromatography to isolate the acetamide product .
- Optimization : Reaction temperature (60–80°C) and solvent choice (DMF or ethanol) significantly impact yield.
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Characterization :
- 1H NMR : Peaks at δ 7.4–8.0 ppm (aromatic protons), δ 10.1–13.3 ppm (amide NH), and δ 4.0–5.5 ppm (methylene groups) confirm connectivity (e.g., ) .
- X-ray crystallography : Used to resolve tautomeric ambiguity (e.g., pyrazolo-pyrimidinone keto-enol tautomerism) and verify substituent positioning .
- Challenges : Dynamic NH proton exchange in DMSO-d6 may require low-temperature NMR for accurate assignment .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Moderately soluble in DMSO and DMF, sparingly soluble in water. Stability tests (TGA/DSC) indicate decomposition above 250°C (common for pyrazolo-pyrimidine derivatives) .
- Storage : Store under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the acetamide moiety.
Advanced Research Questions
Q. How does the tautomeric behavior of the pyrazolo[3,4-d]pyrimidin-4-one core influence experimental outcomes?
- Analysis : The 4-oxo group exhibits keto-enol tautomerism, which can affect reactivity and binding in biological assays. reports a 50:50 amine:imine ratio in a related compound, resolved via integration of NH signals in 1H NMR .
- Implications : Tautomer equilibrium must be controlled (e.g., pH adjustment or solvent selection) during kinetic studies or crystallography.
Q. What strategies can resolve conflicting spectral data during structural characterization?
- Case Study : If NMR signals for NH protons overlap (e.g., amide vs. pyrimidinone NH), use:
- 2D NMR (HSQC, HMBC) to correlate protons with carbon shifts.
- Deuterium exchange experiments to identify labile protons .
- Contradictions : shows discrepancies in NH chemical shifts due to solvent polarity; DMSO-d6 vs. CDCl3 can shift peaks by 1–2 ppm .
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?
- Approach :
- Modify substituents : Replace the furan-2-ylmethyl group with other heterocycles (e.g., thiophene or pyridine) to assess impact on target binding.
- Biological assays : Test against kinase or phosphodiesterase targets, as pyrazolo-pyrimidines are known inhibitors .
- Data Interpretation : Correlate IC50 values with electronic (Hammett σ) or steric parameters of substituents.
Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?
- Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
